

Application Note: Spectrofluorometric Determination of Quinine Hydrochloride in Tonic Water

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Compound of Interest

Compound Name: Quinine Hydrochloride

Cat. No.: B3416372

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Introduction

Quinine, historically utilized as an antimalarial drug, is now commonly employed as a flavoring agent in beverages like tonic water, imparting a characteristic bitter taste.^{[1][2]} Due to potential side effects at high concentrations, its levels in commercial products are regulated, with the U.S. FDA setting a maximum limit of 83 ppm.^{[1][2][3]} Fluorescence spectroscopy offers a highly sensitive and selective method for quantifying quinine. In a dilute sulfuric acid solution, quinine exhibits strong fluorescence, with excitation maxima around 250 nm and 350 nm, and an emission maximum at approximately 450 nm. This application note provides a detailed protocol for the spectrofluorometric determination of **quinine hydrochloride** in tonic water.

Data Presentation

The following table summarizes typical quantitative data for the spectrofluorometric analysis of quinine.

Parameter	Value	Reference
Excitation Wavelength (λ_{ex})	350 nm	
Emission Wavelength (λ_{em})	450 nm	
Linearity Range	0.2 - 5.0 ppm ($\mu\text{g/mL}$)	
Limit of Detection (LOD)	0.2 ppm	
Limit of Quantification (LOQ)	~0.6 ppm (calculated as $3 \times \text{LOD}$)	
Typical Concentration in Tonic Water	25 - 65 ppm	
Correlation Coefficient (R^2)	> 0.99	

Experimental Protocols

This section details the methodology for the spectrofluorometric determination of quinine in tonic water.

1. Materials and Reagents

- Quinine sulfate dihydrate (or **quinine hydrochloride**)
- Concentrated sulfuric acid (H_2SO_4)
- Deionized water
- Commercial tonic water samples
- Volumetric flasks (various sizes: 100 mL, 250 mL, 500 mL, 1000 mL)
- Pipettes (various sizes)
- Quartz cuvettes

2. Preparation of Solutions

- 0.05 M Sulfuric Acid Solution: Carefully add 2.78 mL of concentrated H_2SO_4 to approximately 500 mL of deionized water in a 1000 mL volumetric flask. Dilute to the mark with deionized water and mix well. This solution will serve as the diluent for all standards and samples.
- 1000 ppm Quinine Stock Solution: Accurately weigh approximately 121 mg of quinine sulfate dihydrate and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the 0.05 M H_2SO_4 solution.
- 100 ppm Quinine Standard Solution: Pipette 10.0 mL of the 1000 ppm quinine stock solution into a 100 mL volumetric flask and dilute to the mark with 0.05 M H_2SO_4 .
- Calibration Standards (0.2 - 5.0 ppm): Prepare a series of calibration standards by appropriately diluting the 100 ppm quinine standard solution with 0.05 M H_2SO_4 . For example, to prepare a 1 ppm standard, dilute 1.0 mL of the 100 ppm standard to 100 mL.

3. Sample Preparation

- Degas the tonic water sample by gentle stirring or sonication to remove carbonation.
- Pipette 2.0 mL of the degassed tonic water into a 50 mL volumetric flask.
- Dilute to the mark with 0.05 M H_2SO_4 and mix thoroughly. This represents a 1:25 dilution. Further dilutions may be necessary to ensure the fluorescence intensity falls within the linear range of the calibration curve.

4. Spectrofluorometric Analysis

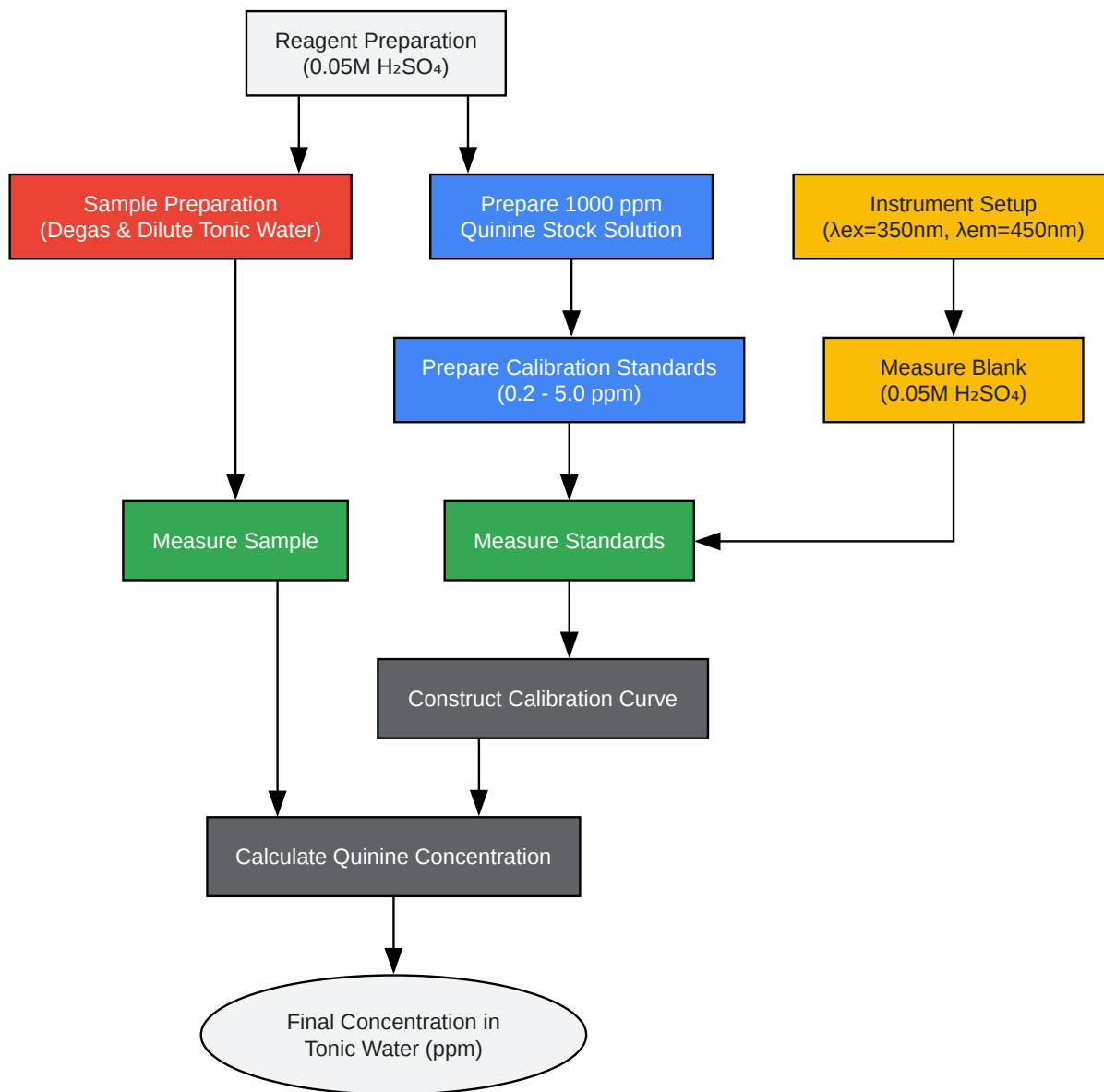
- Turn on the spectrofluorometer and allow the lamp to stabilize.
- Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm. Set the excitation and emission slit widths to 5 nm.
- Use the 0.05 M H_2SO_4 solution as a blank to zero the instrument.
- Measure the fluorescence intensity of each calibration standard, starting from the least concentrated.
- Measure the fluorescence intensity of the prepared tonic water sample(s).

5. Data Analysis

- Construct a calibration curve by plotting the fluorescence intensity of the standards versus their known concentrations.
- Perform a linear regression analysis on the calibration data to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).
- Use the equation of the line to calculate the concentration of quinine in the diluted tonic water sample.
- Multiply the calculated concentration by the dilution factor to determine the original concentration of quinine in the tonic water sample.

Note on Quenching: Halide ions, such as chloride (Cl^-), can quench the fluorescence of quinine, leading to an underestimation of its concentration. While the dilution in 0.05 M H_2SO_4 typically minimizes this effect for tonic water analysis, it is a factor to consider for samples with high chloride content.

Visualization



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Caption: Workflow for the spectrofluorometric determination of quinine in tonic water.

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References

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- To cite this document: BenchChem. [Application Note: Spectrofluorometric Determination of Quinine Hydrochloride in Tonic Water]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3416372#spectrofluorometric-determination-of-quinine-hydrochloride-in-tonic-water]

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